10-(Trimethoxysilyl)decan-1-amine
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Overview
Description
10-(Trimethoxysilyl)decan-1-amine: is an organosilicon compound that features both an amine group and a trimethoxysilyl group. This dual functionality makes it a valuable compound in various fields, including materials science, chemistry, and industrial applications. The presence of the trimethoxysilyl group allows it to form strong bonds with inorganic surfaces, while the amine group provides reactivity with organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-(Trimethoxysilyl)decan-1-amine typically involves the reaction of 10-bromodecane with trimethoxysilane in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the trimethoxysilyl group. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and a base such as sodium hydride (NaH) to facilitate the substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing by-products and ensuring the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: The trimethoxysilyl group can undergo hydrolysis in the presence of water, leading to the formation of silanol groups. This reaction is often catalyzed by acids or bases.
Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds, which are essential in the formation of silane coupling agents and cross-linked networks.
Substitution: The amine group can participate in nucleophilic substitution reactions with various electrophiles, such as alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Hydrolysis: Water, acid or base catalysts.
Condensation: Silanol groups, heat or catalysts.
Substitution: Alkyl halides, acyl chlorides, solvents like THF or dichloromethane.
Major Products:
Hydrolysis and Condensation: Siloxane polymers and networks.
Substitution: Alkylated or acylated amine derivatives.
Scientific Research Applications
Chemistry: 10-(Trimethoxysilyl)decan-1-amine is used as a silane coupling agent to enhance the adhesion between organic polymers and inorganic surfaces. It is also employed in the synthesis of functionalized silica nanoparticles and other hybrid materials.
Biology: In biological research, this compound can be used to modify surfaces of biomaterials to improve biocompatibility and promote cell adhesion. It is also explored for its potential in drug delivery systems due to its ability to form stable bonds with various substrates.
Medicine: The compound’s ability to modify surfaces makes it useful in the development of medical implants and devices. It can enhance the integration of implants with biological tissues and reduce the risk of rejection.
Industry: In industrial applications, this compound is used in coatings, adhesives, and sealants to improve their performance and durability. It is also employed in the production of advanced composites and materials with enhanced mechanical properties.
Mechanism of Action
The mechanism of action of 10-(Trimethoxysilyl)decan-1-amine involves its ability to form covalent bonds with both organic and inorganic substrates. The trimethoxysilyl group undergoes hydrolysis to form silanol groups, which can then condense to form siloxane bonds with inorganic surfaces. The amine group can react with various organic molecules, allowing for the functionalization of surfaces and the formation of hybrid materials. These interactions are crucial for its applications in adhesion, surface modification, and material synthesis.
Comparison with Similar Compounds
- 3-(Trimethoxysilyl)propylamine
- N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane
- (3-Aminopropyl)triethoxysilane
Comparison: While all these compounds contain both an amine group and a trimethoxysilyl group, 10-(Trimethoxysilyl)decan-1-amine has a longer alkyl chain, which can influence its reactivity and the properties of the materials it forms. The longer chain can provide greater flexibility and spacing between functional groups, which may be advantageous in certain applications, such as the formation of more flexible or extended networks in coatings and adhesives.
Properties
CAS No. |
120183-15-5 |
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Molecular Formula |
C13H31NO3Si |
Molecular Weight |
277.48 g/mol |
IUPAC Name |
10-trimethoxysilyldecan-1-amine |
InChI |
InChI=1S/C13H31NO3Si/c1-15-18(16-2,17-3)13-11-9-7-5-4-6-8-10-12-14/h4-14H2,1-3H3 |
InChI Key |
RHMHHCLBPVIFKS-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](CCCCCCCCCCN)(OC)OC |
Origin of Product |
United States |
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